molecular formula C23H25F3N4O B3891905 3-[1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide

3-[1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide

Cat. No.: B3891905
M. Wt: 430.5 g/mol
InChI Key: HXYMRPQZLDIWLM-UHFFFAOYSA-N
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Description

The compound contains a benzimidazole moiety, which is a five-membered heterocyclic compound with three carbon atoms, two nitrogen atoms, and two double bonds . It also contains a piperidine ring, a phenyl group, and a trifluoromethyl group. Benzimidazole is a key component of many functional molecules used in a variety of applications .


Synthesis Analysis

Benzimidazole derivatives can be synthesized through various methods. One common method involves the reaction of o-phenylenediamine with carboxylic acids . The synthesis of substituted imidazoles has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole .


Molecular Structure Analysis

The benzimidazole moiety is a five-membered heterocyclic compound that contains two nitrogen atoms, one of which bears a hydrogen atom . The piperidine ring is a six-membered ring with one nitrogen atom. The phenyl group is a six-membered carbon ring, and the trifluoromethyl group contains one carbon atom bonded to three fluorine atoms .


Chemical Reactions Analysis

Benzimidazole derivatives can participate in various chemical reactions. For example, they can act as ligands in coordination chemistry . The specific reactions that “3-[1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide” can undergo would depend on the conditions and reagents present.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Benzimidazole itself is a white or colorless solid that is highly soluble in water and other polar solvents .

Mechanism of Action

The mechanism of action of benzimidazole derivatives can vary widely depending on their structure and the biological system in which they are acting. For example, some benzimidazole derivatives have been found to have antibacterial, antifungal, antiviral, and anticancer activities .

Future Directions

Benzimidazole derivatives are a focus of ongoing research due to their wide range of biological activities and potential therapeutic applications . Future research may explore new synthetic methods, novel derivatives, and additional biological activities.

Properties

IUPAC Name

3-[1-(1H-benzimidazol-2-ylmethyl)piperidin-3-yl]-N-[4-(trifluoromethyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25F3N4O/c24-23(25,26)17-8-10-18(11-9-17)27-22(31)12-7-16-4-3-13-30(14-16)15-21-28-19-5-1-2-6-20(19)29-21/h1-2,5-6,8-11,16H,3-4,7,12-15H2,(H,27,31)(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXYMRPQZLDIWLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=NC3=CC=CC=C3N2)CCC(=O)NC4=CC=C(C=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide
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3-[1-(1H-benzimidazol-2-ylmethyl)-3-piperidinyl]-N-[4-(trifluoromethyl)phenyl]propanamide

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